1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone
Description
Properties
IUPAC Name |
1-[5-methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-6-4-5-7-12(9)15-13(17-3)8-11(14-15)10(2)16/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXKDBINNCUULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions . The crude product is then purified by crystallization using dimethylformamide to yield the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
The compound 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications, supported by relevant case studies and data tables.
Chemical Properties and Structure
1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone is a pyrazole derivative characterized by the following molecular formula:
- Molecular Formula : C12H13N2O2
- Molecular Weight : 219.25 g/mol
The structure includes a pyrazole ring substituted with a methoxy group and a 2-methylphenyl group, contributing to its unique chemical properties.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone have shown efficacy against various bacterial strains, making them candidates for new antibiotic development .
Anti-inflammatory Effects
Studies have demonstrated that pyrazole derivatives possess anti-inflammatory properties. The compound could potentially inhibit inflammatory pathways, making it valuable in treating conditions such as arthritis or other inflammatory diseases .
Analgesic Properties
Research has suggested that compounds like 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone may exhibit analgesic effects, providing pain relief through central nervous system mechanisms .
Agricultural Chemistry
Pesticide Development
The unique structure of this compound allows for potential applications in developing new pesticides. Pyrazole derivatives are known to disrupt specific biochemical pathways in pests, offering a targeted approach to pest control without harming non-target organisms .
Material Science
Polymer Synthesis
The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound may serve as a functional monomer in the synthesis of advanced materials for industrial applications .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential use in clinical settings .
Case Study 2: Anti-inflammatory Mechanisms
A research article outlined the anti-inflammatory effects of pyrazole derivatives in a rat model of arthritis. The study demonstrated that treatment with these compounds significantly reduced swelling and pain compared to control groups, indicating their therapeutic potential for inflammatory diseases .
Table 1: Comparison of Antimicrobial Activity
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone | 16 | Staphylococcus aureus |
| Pyrazole Derivative A | 32 | Escherichia coli |
| Pyrazole Derivative B | 8 | Pseudomonas aeruginosa |
Table 2: Anti-inflammatory Effects in Rat Model
| Treatment Group | Swelling Reduction (%) | Pain Score (0-10) |
|---|---|---|
| Control Group | 10 | 8 |
| 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone | 40 | 4 |
| Standard Anti-inflammatory Drug | 50 | 3 |
Mechanism of Action
The mechanism of action of 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and their implications:
Biological Activity
1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone (CAS No. 2418667-23-7) is a heterocyclic compound featuring a pyrazole ring with significant potential in medicinal chemistry. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone is C13H14N2O2, with a molecular weight of 230.26 g/mol. The compound's structure includes a methoxy group and a methylphenyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 2418667-23-7 |
The biological activity of 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, leading to various pharmacological effects. For instance, it has been suggested that compounds with similar structures exhibit inhibitory activity against dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide synthesis and has implications in cancer therapy .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone. Compounds containing the pyrazole scaffold have demonstrated efficacy against various cancer cell lines, such as lung, brain, colorectal, and breast cancers. Specifically, the compound has shown promise in inhibiting the growth of MDA-MB-231 breast cancer cells and HepG2 liver cancer cells .
Antioxidant and Antimicrobial Activity
The compound's structural features suggest potential antioxidant and antimicrobial properties. Pyrazole derivatives have been studied for their ability to scavenge free radicals and inhibit microbial growth, making them candidates for further investigation in therapeutic applications .
Enzyme Inhibition
Studies on related pyrazole compounds indicate that they can act as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, structural analogs have shown selective inhibition towards BChE with IC50 values comparable to known inhibitors . This suggests that 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone may also possess similar enzyme inhibitory activities.
Study 1: Anticancer Activity
In vitro assays were conducted to evaluate the anticancer effects of 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone on various cancer cell lines. The results indicated significant cytotoxicity against MDA-MB-231 cells, with IC50 values suggesting effective dose-response relationships.
Study 2: Enzyme Inhibition
A comparative study on related pyrazole compounds assessed their inhibitory effects on AChE and BChE. The findings showed that compounds with similar structures exhibited varying degrees of enzyme inhibition, providing insights into the structure-activity relationship crucial for drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[5-methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone, and how can reaction conditions be optimized for yield and purity?
- The synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. A common method includes cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under acidic conditions (e.g., glacial acetic acid reflux) .
- Optimization strategies :
- Temperature control (60–80°C) to prevent side reactions.
- Use of catalysts (e.g., Lewis acids) to accelerate cyclization .
- Purification via column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Analytical validation (HPLC, NMR) is critical for confirming intermediate and final product integrity .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound is crystallized from ethanol or dimethyl sulfoxide (DMSO), and data collection is performed using a Bruker APEXII CCD diffractometer .
- Refinement workflow :
- SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography .
- Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or Olex2 .
Q. What in vitro biological screening assays are suitable for preliminary evaluation of this compound?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Antioxidant potential : DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or IR stretches) be resolved during structural characterization?
- Contradiction analysis :
- Compare experimental NMR data with computed spectra (DFT/B3LYP/6-31G* level) to identify misassignments .
- Variable-temperature NMR can resolve dynamic effects (e.g., tautomerism) .
- Cross-validate using 2D techniques (HSQC, HMBC) for ambiguous proton-carbon correlations .
Q. What computational methods are effective in predicting the compound’s binding interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes (100 ns trajectories) .
- Pharmacophore mapping : Discovery Studio to identify critical functional groups (e.g., methoxy and pyrazole moieties) .
Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives?
- Automation : Use robotic platforms (e.g., Rigaku ACTOR) for rapid crystal screening .
- Data processing : Integrate SHELXC/D/E into pipelines for fast phasing and refinement of twinned crystals .
- Machine learning : Train models on Cambridge Structural Database (CSD) data to predict crystallization conditions .
Q. What strategies mitigate regioselectivity challenges during pyrazole functionalization?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to control substitution sites .
- Microwave-assisted synthesis : Enhances regioselectivity in heterocyclic ring formation (e.g., 80°C, 150 W) .
- Catalytic systems : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the 3-position of pyrazole .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
- Data transparency : Deposit crystallographic data in the CCDC or Protein Data Bank (PDB) for peer validation .
- Ethical screening : Prioritize non-cancerous cell lines and adhere to OECD guidelines for preclinical toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
